molecular formula C18H18FN5O3S2 B10923508 (5Z)-5-(2-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one

(5Z)-5-(2-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one

Cat. No.: B10923508
M. Wt: 435.5 g/mol
InChI Key: KWALFCIJUNHFCZ-YBEGLDIGSA-N
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Description

(5Z)-5-(2-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thiazolone core, which is often associated with various biological activities. The presence of a fluorobenzylidene group and a pyrazolylsulfonyl-piperazine moiety further enhances its chemical diversity and potential for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one typically involves multiple steps:

    Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced via a condensation reaction between the thiazolone core and 2-fluorobenzaldehyde in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.

    Attachment of the Pyrazolylsulfonyl-Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the intermediate compound and 1-methyl-1H-pyrazol-4-ylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the fluorobenzylidene group, converting it to a single bond and forming the corresponding fluorobenzyl derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Fluorobenzyl Derivatives: From reduction reactions.

    N-Substituted Piperazines: From substitution reactions.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent, owing to its ability to interact with various biological targets.

Industry

In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene group can enhance binding affinity through hydrophobic interactions, while the pyrazolylsulfonyl-piperazine moiety can form hydrogen bonds and electrostatic interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2-chlorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one
  • (5Z)-5-(2-bromobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one

Uniqueness

The presence of the fluorine atom in (5Z)-5-(2-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one distinguishes it from its analogs with chlorine or bromine atoms. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C18H18FN5O3S2

Molecular Weight

435.5 g/mol

IUPAC Name

(5Z)-5-[(2-fluorophenyl)methylidene]-2-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C18H18FN5O3S2/c1-22-12-14(11-20-22)29(26,27)24-8-6-23(7-9-24)18-21-17(25)16(28-18)10-13-4-2-3-5-15(13)19/h2-5,10-12H,6-9H2,1H3/b16-10-

InChI Key

KWALFCIJUNHFCZ-YBEGLDIGSA-N

Isomeric SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC(=O)/C(=C/C4=CC=CC=C4F)/S3

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CC=C4F)S3

Origin of Product

United States

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